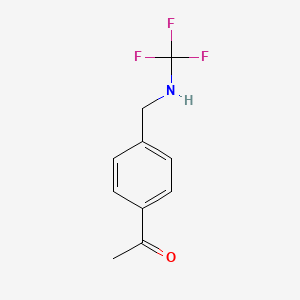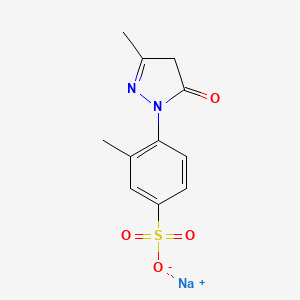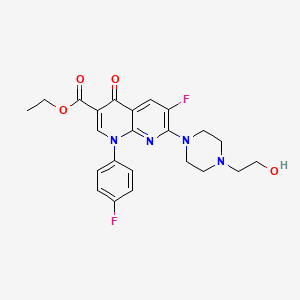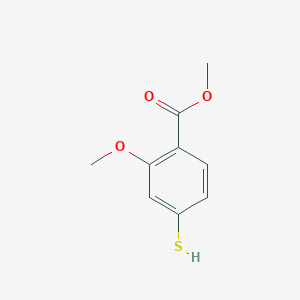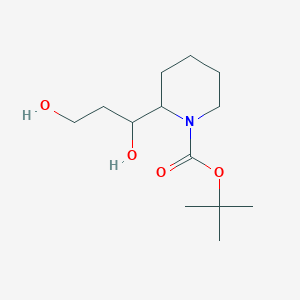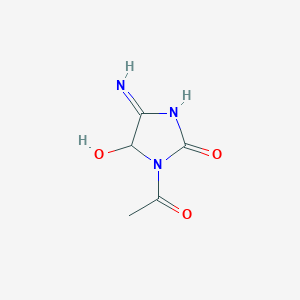
3,5-Epoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Epoxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Epoxyisoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzaldehydes with amines under acidic conditions . Another method includes the use of palladium-catalyzed coupling reactions followed by cyclization . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves large-scale catalytic processes. For example, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-established method for producing isoquinolines . These processes are optimized for efficiency and scalability, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3,5-Epoxyisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, and rhodium catalysts are frequently used in cyclization and coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroisoquinolines .
Scientific Research Applications
3,5-Epoxyisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Epoxyisoquinoline involves its interaction with various molecular targets and pathways. For instance, some isoquinoline derivatives act as neurotoxins by inhibiting mitochondrial complex I and II activities, leading to oxidative stress and cell death . Others function as kinase inhibitors, blocking specific signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Quinoline: Similar in structure but with different reactivity and applications.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct biological activities.
Isoquinoline N-oxides: Oxidized derivatives with unique chemical properties.
Uniqueness: 3,5-Epoxyisoquinoline is unique due to its epoxy group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic and medicinal chemistry .
Properties
CAS No. |
220826-61-9 |
|---|---|
Molecular Formula |
C9H5NO |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
11-oxa-2-azatricyclo[6.2.1.04,9]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C9H5NO/c1-2-6-5-10-9-4-7(6)8(3-1)11-9/h1-5H |
InChI Key |
HEVMNGXXZPLLDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C3C=C2C(=C1)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


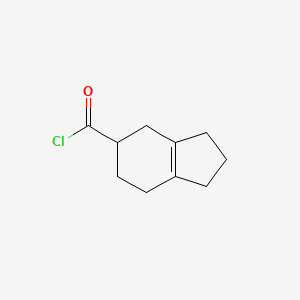
![4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13955307.png)
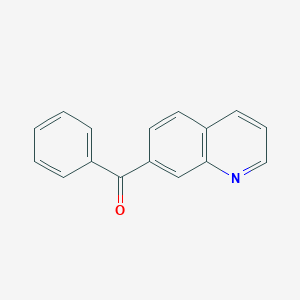
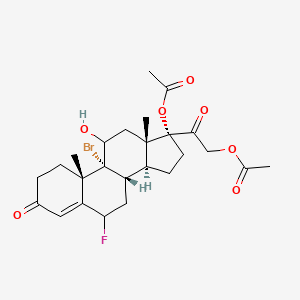
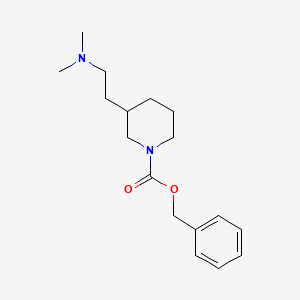
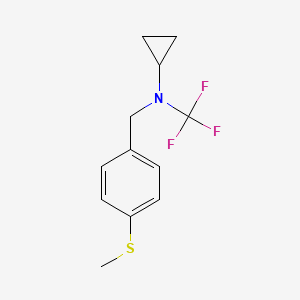
![3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13955333.png)

